6-Trifluoromethoxy-1,2-benzisoxazole
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Overview
Description
6-Trifluoromethoxy-1,2-benzisoxazole is a heterocyclic aromatic compound with the molecular formula C8H4F3NO2 and a molecular weight of 203.12 g/mol . This compound features a benzisoxazole core with a trifluoromethoxy group at the 6-position, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organotrifluoroborate salts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of 6-Trifluoromethoxy-1,2-benzisoxazole may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethoxy-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Trifluoromethoxy-1,2-benzisoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Trifluoromethoxy-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and provide neuroprotective effects . Additionally, it may interact with enzymes involved in metabolic pathways, such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and has similar neuroprotective properties.
Benzoxazole Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
6-Trifluoromethoxy-1,2-benzisoxazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F3NO2 |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)13-6-2-1-5-4-12-14-7(5)3-6/h1-4H |
InChI Key |
OGTUBYBBEZOFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)ON=C2 |
Origin of Product |
United States |
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